molecular formula C15H17ClFNO B12478382 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine

Cat. No.: B12478382
M. Wt: 281.75 g/mol
InChI Key: PEAXGRJVTLSOAT-UHFFFAOYSA-N
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Description

{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE is a complex organic compound characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amine group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 3-chloro-4-fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 2-methylpropyl amine group via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {[5-(3-CHLORO-4-FLUOROPHENYL)THIOPHEN-2-YL]METHYL}(2-METHYLPROPYL)AMINE: Similar structure but with a thiophene ring instead of a furan ring.

    {[5-(3-CHLORO-4-FLUOROPHENYL)PYRIDIN-2-YL]METHYL}(2-METHYLPROPYL)AMINE: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17ClFNO

Molecular Weight

281.75 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H17ClFNO/c1-10(2)8-18-9-12-4-6-15(19-12)11-3-5-14(17)13(16)7-11/h3-7,10,18H,8-9H2,1-2H3

InChI Key

PEAXGRJVTLSOAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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